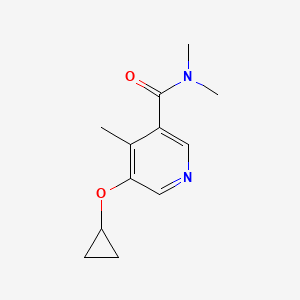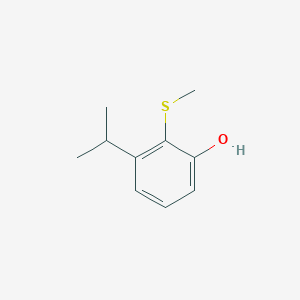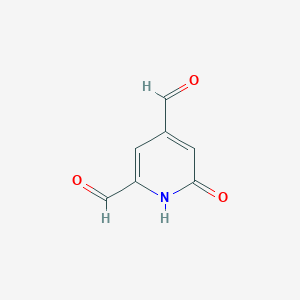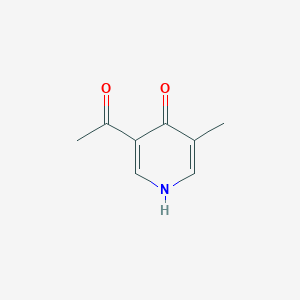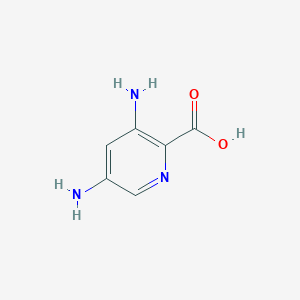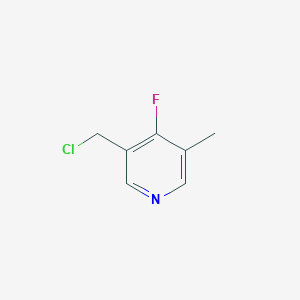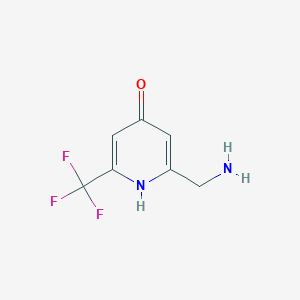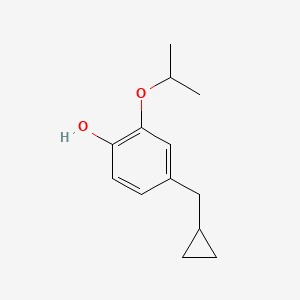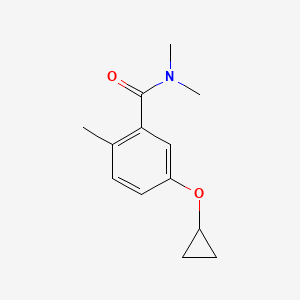
3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline derivatives. For instance, the reaction of 3-cyclopropoxy-5-ethyl-aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate can yield the desired compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as acid catalysts can facilitate the alkylation reaction, and the process can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For example, it may inhibit the activity of certain cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with a dimethylamino group attached to a benzene ring.
3-Cyclopropoxy-N,N-dimethylaniline: Similar structure but lacks the ethyl group.
5-Ethyl-N,N-dimethylaniline: Similar structure but lacks the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-5-ethyl-N,N-dimethylaniline is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-ethyl-N,N-dimethylaniline |
InChI |
InChI=1S/C13H19NO/c1-4-10-7-11(14(2)3)9-13(8-10)15-12-5-6-12/h7-9,12H,4-6H2,1-3H3 |
InChI Key |
PACGQFZVBOAINN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


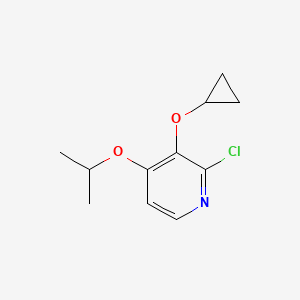
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
